molecular formula C15H26N2O4 B1311444 (R)-4-(2-Carboxy-pyrrolidin-1-yl)-piperidine-1-carboxylic acid tert-butyl ester CAS No. 1212074-78-6

(R)-4-(2-Carboxy-pyrrolidin-1-yl)-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B1311444
CAS No.: 1212074-78-6
M. Wt: 298.38 g/mol
InChI Key: LEJHMMZZSDZTLY-GFCCVEGCSA-N
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Description

®-4-(2-Carboxy-pyrrolidin-1-yl)-piperidine-1-carboxylic acid tert-butyl ester is a complex organic compound that features a piperidine ring and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(2-Carboxy-pyrrolidin-1-yl)-piperidine-1-carboxylic acid tert-butyl ester typically involves the formation of the piperidine and pyrrolidine rings followed by their functionalization. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Formation of the Pyrrolidine Ring: Similar to the piperidine ring, the pyrrolidine ring can be synthesized through cyclization reactions.

    Functionalization: The carboxylic acid and tert-butyl ester groups are introduced through subsequent reactions, often involving carboxylation and esterification reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

®-4-(2-Carboxy-pyrrolidin-1-yl)-piperidine-1-carboxylic acid tert-butyl ester can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, ®-4-(2-Carboxy-pyrrolidin-1-yl)-piperidine-1-carboxylic acid tert-butyl ester is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structural features make it a useful probe for investigating enzyme-substrate interactions and receptor binding.

Medicine

In medicinal chemistry, ®-4-(2-Carboxy-pyrrolidin-1-yl)-piperidine-1-carboxylic acid tert-butyl ester is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of ®-4-(2-Carboxy-pyrrolidin-1-yl)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (S)-4-(2-Carboxy-pyrrolidin-1-yl)-piperidine-1-carboxylic acid tert-butyl ester: The enantiomer of the compound , with similar but distinct properties.

    4-(2-Carboxy-pyrrolidin-1-yl)-piperidine-1-carboxylic acid methyl ester: A similar compound with a methyl ester group instead of a tert-butyl ester group.

    4-(2-Carboxy-pyrrolidin-1-yl)-piperidine-1-carboxylic acid ethyl ester: Another similar compound with an ethyl ester group.

Uniqueness

®-4-(2-Carboxy-pyrrolidin-1-yl)-piperidine-1-carboxylic acid tert-butyl ester is unique due to its specific stereochemistry and functional groups. The ®-configuration imparts distinct biological and chemical properties, making it valuable for specific applications where stereochemistry is crucial.

Properties

IUPAC Name

(2R)-1-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O4/c1-15(2,3)21-14(20)16-9-6-11(7-10-16)17-8-4-5-12(17)13(18)19/h11-12H,4-10H2,1-3H3,(H,18,19)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEJHMMZZSDZTLY-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2CCCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2CCC[C@@H]2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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